molecular formula C13H10N2O B14135716 3-(3-Aminophenoxy)benzonitrile

3-(3-Aminophenoxy)benzonitrile

Cat. No.: B14135716
M. Wt: 210.23 g/mol
InChI Key: HULUDWHEKPRPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminophenoxy)benzonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Aminophenoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Aminophenoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    3-Aminophenol: Contains an amino group attached to a phenol ring.

    3-Bromobenzonitrile: A bromine-substituted benzonitrile.

Uniqueness

3-(3-Aminophenoxy)benzonitrile is unique due to the presence of both an aminophenoxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-(3-aminophenoxy)benzonitrile

InChI

InChI=1S/C13H10N2O/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8H,15H2

InChI Key

HULUDWHEKPRPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.